molecular formula C5H3BrN4 B1267996 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 92276-38-5

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B1267996
CAS RN: 92276-38-5
M. Wt: 199.01 g/mol
InChI Key: YKWWQNVTTSHHGH-UHFFFAOYSA-N
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Description

Triazolopyridines, including derivatives such as "6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine," are a class of compounds known for their diverse chemical and biological properties. These heterocyclic compounds are of interest in pharmaceutical and materials science due to their structural diversity and potential for modification.

Synthesis Analysis

The synthesis of triazolopyridines typically involves the cyclization of suitable precursors under controlled conditions. For instance, triazolopyridines can be synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a method for constructing the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation with high yields and short reaction times (Zheng et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for analyzing the molecular structure of triazolopyridines. The molecular structures of these compounds reveal the arrangement of atoms within the molecule and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which can influence the compound's physical and chemical properties. For example, certain triazolopyridines have been crystallized and analyzed, providing detailed insights into their molecular geometry and stability (El-Kurdi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine has been synthesized and characterized through various techniques. El-Kurdi et al. (2021) employed N-Chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions to synthesize this compound. The characterization included NMR, FTIR, MS, and X-ray diffraction analysis (El-Kurdi et al., 2021).

Molecular Structure Analysis

Lorenc et al. (2007) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine. Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level was used, providing insights into the role of hydrogen bond formation in stabilizing the structure of this compound (Lorenc et al., 2007).

Reactivity and Decomposition Analysis

Abarca et al. (2006) investigated the thermal decomposition of a related compound, 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, under pressure. This study is relevant for understanding the reactivity and potential decomposition pathways of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Abarca et al., 2006).

Ring Opening Reactions

Jones et al. (1985) explored the ring-opening reactions of triazolopyridines, which is crucial for understanding the chemical behavior of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine in various chemical environments (Jones et al., 1985).

Application in Synthesis of Derivatives

Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridine derivatives using cyanoacetylation reactions, highlighting the potential of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine as a precursor in synthesizing a range of derivatives (Ibrahim et al., 2011).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) utilized a derivative of 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine for constructing new polyheterocyclic ring systems, indicating its utility in complex organic synthesis (Abdel‐Latif et al., 2019).

Anticancer Potential

Pokhodylo et al. (2020) assessed the anticancer activity of derivatives of 3H-[1,2,3]triazolo[4,5-b]pyridines, suggesting the potential therapeutic applications of compounds related to 6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine (Pokhodylo et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWQNVTTSHHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238949
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
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Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine

CAS RN

92276-38-5
Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
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Record name 92276-38-5
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Record name 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine
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Record name 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine
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Record name 6-BROMO-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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